6-(2-Aminoethyl)-4-methoxypyridine-2-carbonitrile
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Overview
Description
6-(2-Aminoethyl)-4-methoxypyridine-2-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with an aminoethyl group, a methoxy group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-4-methoxypyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch pyridine synthesis or the Kröhnke pyridine synthesis.
Introduction of Substituents: The aminoethyl group can be introduced via nucleophilic substitution reactions, while the methoxy group can be added through methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethyl)-4-methoxypyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-(2-Aminoethyl)-4-methoxypyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)-4-methoxypyridine-2-carbonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: These compounds also feature nitrogen-containing heterocycles and have similar biological activities.
Indole Derivatives: Indole compounds share structural similarities and are known for their diverse biological activities.
Uniqueness
6-(2-Aminoethyl)-4-methoxypyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aminoethyl group, methoxy group, and carbonitrile group allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-(2-aminoethyl)-4-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C9H11N3O/c1-13-9-4-7(2-3-10)12-8(5-9)6-11/h4-5H,2-3,10H2,1H3 |
InChI Key |
AUJJLNUELKGXNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)C#N)CCN |
Origin of Product |
United States |
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